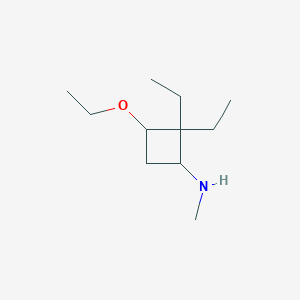![molecular formula C11H9N3O2 B13000587 6-Amino-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B13000587.png)
6-Amino-[2,4'-bipyridine]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-[2,4’-bipyridine]-5-carboxylic acid is a bipyridine derivative, which is a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. Bipyridine derivatives are often used as ligands in coordination chemistry, forming complexes with metal ions that have significant catalytic and electronic properties .
Preparation Methods
The synthesis of 6-Amino-[2,4’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under mild conditions and can be optimized to achieve high yields.
Chemical Reactions Analysis
6-Amino-[2,4’-bipyridine]-5-carboxylic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s reactivity.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Amino-[2,4’-bipyridine]-5-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-[2,4’-bipyridine]-5-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity . The specific pathways involved depend on the nature of the metal ion and the biological system in which the compound is used.
Comparison with Similar Compounds
6-Amino-[2,4’-bipyridine]-5-carboxylic acid can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine . While all these compounds can form metal complexes, 6-Amino-[2,4’-bipyridine]-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its reactivity and versatility . Other similar compounds include 6-amino-2,2’-bipyridine and 6-amino-4,4’-bipyridine, which also have applications in coordination chemistry and materials science .
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-amino-6-pyridin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c12-10-8(11(15)16)1-2-9(14-10)7-3-5-13-6-4-7/h1-6H,(H2,12,14)(H,15,16) |
InChI Key |
UILHPWJRXUFQST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)N)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



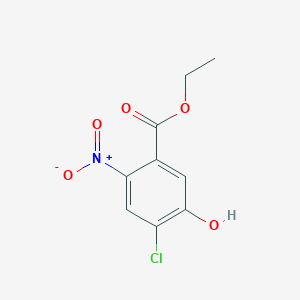


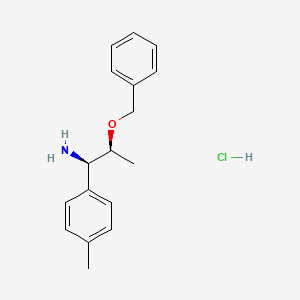
![3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B13000529.png)
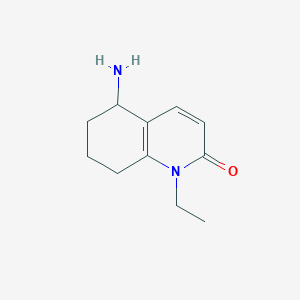
![N-([1,1'-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B13000556.png)
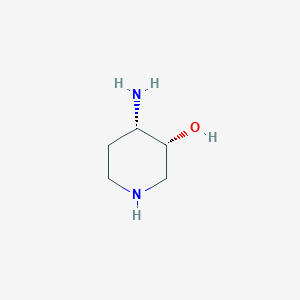
![N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13000562.png)
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000565.png)
![5,7-Dimethylbenzo[d]isothiazole](/img/structure/B13000567.png)
